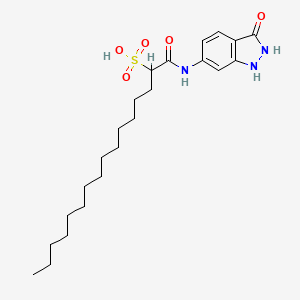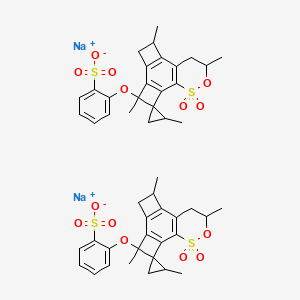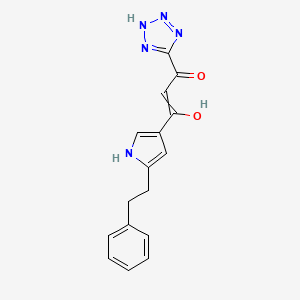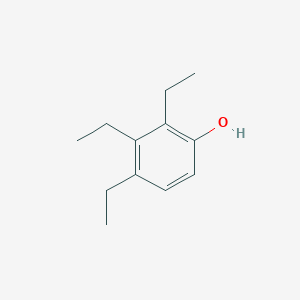
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an amino group attached to an ethyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate typically involves the reaction of ethyl bromoacetate with 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate can be compared with other similar compounds, such as:
- Ethyl (4-fluorophenyl)aminoacetate
- Ethyl (3-chloro-4-fluorophenyl)aminoacetate
- Ethyl (4-fluorophenyl)glyoxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific arrangement of the ethyl ester and amino groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
84962-74-3 |
|---|---|
Formule moléculaire |
C12H16FNO2 |
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H16FNO2/c1-3-14(8-12(15)16)9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Clé InChI |
SKTVCJAZYRPEPK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)C(C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


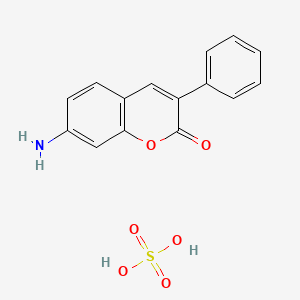
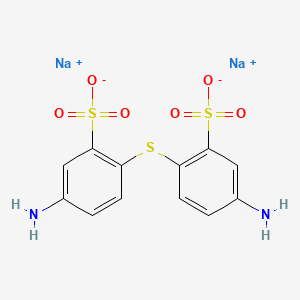


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

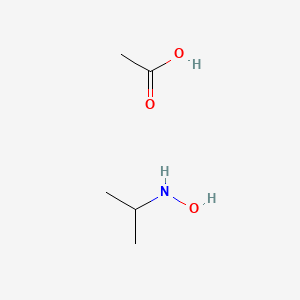

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
